molecular formula C15H18N2 B11827900 (3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11827900
M. Wt: 226.32 g/mol
InChI Key: JLCVQKHVBRAVQD-IHDLAIGLSA-N
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Description

(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique aziridine and pyrrolo-pyridine fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine: is similar to other aziridine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(1S,4S,7R)-9-methyl-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C15H18N2/c1-16-9-13-7-8-14(12-5-3-2-4-6-12)17-11-15(13,17)10-16/h2-8,13-14H,9-11H2,1H3/t13-,14+,15+,17?/m1/s1

InChI Key

JLCVQKHVBRAVQD-IHDLAIGLSA-N

Isomeric SMILES

CN1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C4=CC=CC=C4

Canonical SMILES

CN1CC2C=CC(N3C2(C1)C3)C4=CC=CC=C4

Origin of Product

United States

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